

Probucol: A Technical Guide to its Chemical Structure, Synthesis, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Probucol, a diphenolic compound with potent antioxidant and lipid-modulating properties, has been a subject of extensive research for its potential therapeutic applications in cardiovascular diseases. This technical guide provides a comprehensive overview of **Probucol**'s chemical structure, a detailed examination of its synthesis pathways with experimental protocols, and an in-depth analysis of its multifaceted biological mechanisms of action. Quantitative data are summarized in tabular format for clarity, and key pathways are visualized using logical diagrams to facilitate understanding.

Chemical Structure and Properties

Probucol, chemically known as 4,4'-[(1-methylethylidene)bis(thio)]bis[2,6-bis(1,1-dimethylethyl)phenol], is a highly lipophilic molecule with the chemical formula C₃₁H₄₈O₂S₂.[1] Its structure is characterized by two di-tert-butylphenol rings linked by a dithioacetal bridge. This unique structure is central to its biological activity, particularly its ability to act as a potent antioxidant.

Table 1: Physicochemical Properties of **Probucol**



Property	Value	Reference
Molecular Formula	C31H48O2S2	[1]
Molecular Weight	516.8 g/mol	[1]
Melting Point	125 °C	[1]
Appearance	Solid	[1]

Table 2: Spectroscopic Data for Probucol

Spectroscopy	Data	Reference
Mass Spectrometry (MS-MS)	Precursor m/z: 515.3023 ([M-H] ⁻). Major Fragments: 277.2, 236.1, 237.2	[1]
¹ H NMR	Awaiting detailed experimental data with peak assignments.	
¹³ C NMR	Awaiting detailed experimental data with peak assignments.	

Synthesis of Probucol

The synthesis of **Probucol** can be achieved through several routes. The most prominently described method involves the reaction of 2,6-di-tert-butyl-4-mercaptophenol with propyne (allylene). An alternative method utilizes the condensation of 2,6-di-tert-butyl-4-mercaptophenol with acetone.

Synthesis via Propyne Addition

This method, detailed in Chinese patent CN103145595B, proceeds in two main steps and boasts a high yield and purity.[2]

Experimental Protocol:



- Step 1: Formation of the Olefin Intermediate. 2,6-di-tert-butyl-4-mercaptophenol is reacted with propyne under pressure in the presence of an alkaline catalyst.
- Step 2: Addition to the Olefin Intermediate. The resulting olefin intermediate is then reacted with a second equivalent of 2,6-di-tert-butyl-4-mercaptophenol under strong acidic conditions to yield **Probucol**.[2]

A specific embodiment of this protocol is as follows:

- To a suitable reactor, add 2,6-di-tert-butyl-4-mercaptophenol, a low-carbon alcohol solvent (e.g., methanol), and an alkali catalyst (e.g., sodium methoxide).
- Heat the mixture to 50-60 °C with stirring to dissolve the solids.
- Introduce propyne gas into the reactor, maintaining a pressure of 1.0-3.0 MPa, and continue stirring for approximately 3 hours.
- After the reaction, release the pressure and transfer the mixture.
- Add an equimolar amount of 2,6-di-tert-butyl-4-mercaptophenol to the reaction mixture.
- Add a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid) to adjust the pH to ≤ 1 .
- Heat the mixture to 55-80 °C and maintain for 1-2 hours.
- Cool the reaction mixture to 0-20 °C and stir for 4-6 hours to induce crystallization.
- Isolate the crude **Probucol** via solid-liquid separation.
- Purify the crude product by recrystallization from 95% ethanol.

Table 3: Quantitative Data for **Probucol** Synthesis via Propyne Addition

Parameter	Value	Reference
Yield	90% - 95%	[2]
Purity (HPLC)	>99.9%	[2]

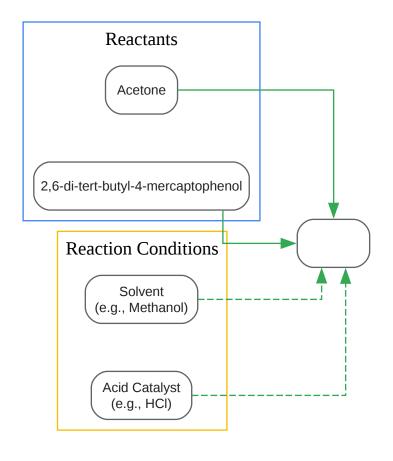


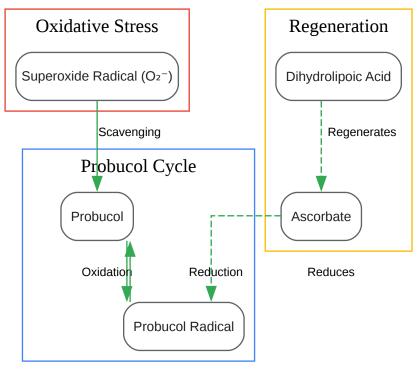
Alternative Synthesis via Acetone Condensation

An alternative synthesis route involves the acid-catalyzed condensation of 2,6-di-tert-butyl-4-mercaptophenol with acetone.[2] While generally considered to have a lower yield than the propyne-based method, it represents a viable alternative.

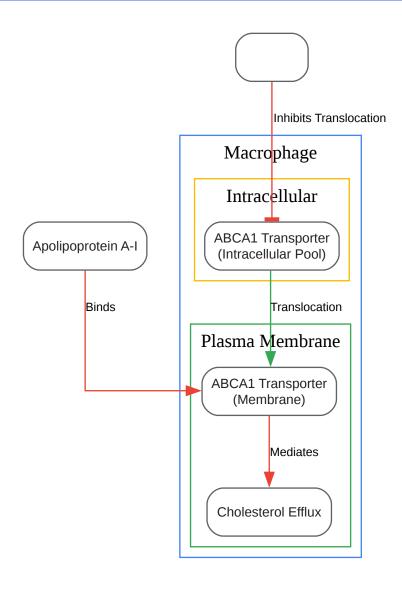
Logical Workflow for **Probucol** Synthesis via Acetone Condensation:











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References

- 1. Probucol | C31H48O2S2 | CID 4912 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103145595B Synthesis method of probucol Google Patents [patents.google.com]







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